(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione
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Overview
Description
The compound (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[421]nonane-8,9-dione is a complex organic molecule with a unique bicyclic structure This compound is characterized by multiple methylbut-2-enyl and methylpent-3-enyl groups, as well as an oxabicyclo[421]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione involves multiple steps, including the formation of the oxabicyclo[4.2.1]nonane core and the subsequent addition of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The compound (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound’s properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione: is similar to other bicyclic compounds with multiple functional groups.
Other oxabicyclo[4.2.1]nonane derivatives: These compounds share the same core structure but differ in the attached functional groups.
Uniqueness
The uniqueness of (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[421]nonane-8,9-dione lies in its specific arrangement of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C35H52O5 |
---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione |
InChI |
InChI=1S/C35H52O5/c1-22(2)13-12-18-33(11)27(15-14-23(3)4)21-34(19-16-24(5)6)31(38)35(40-32(34)39,20-17-25(7)8)30(33)29(37)28(36)26(9)10/h13-14,16-17,26-27,30H,12,15,18-21H2,1-11H3/t27-,30+,33+,34+,35-/m0/s1 |
InChI Key |
MDEFUUIAPRQDDQ-AWJYBGKTSA-N |
Isomeric SMILES |
CC(C)C(=O)C(=O)[C@@H]1[C@]([C@H](C[C@@]2(C(=O)[C@]1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C |
Canonical SMILES |
CC(C)C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C |
Origin of Product |
United States |
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